3-(4-Bromophenyl)-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde
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Overview
Description
3-(4-Bromophenyl)-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde is a heterocyclic compound that features a thiazole ring fused with an imidazole ring. The presence of a bromophenyl group and a carboxaldehyde group makes this compound particularly interesting for various chemical and biological applications. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde typically involves the reaction of 4-bromobenzaldehyde with 2-aminothiazole and methyl isothiocyanate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(4-Bromophenyl)-6-methylimidazo[2,1-B]thiazole-5-carboxylic acid.
Reduction: 3-(4-Bromophenyl)-6-methylimidazo[2,1-B]thiazole-5-methanol.
Substitution: 3-(4-Methoxyphenyl)-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde.
Scientific Research Applications
3-(4-Bromophenyl)-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against prostate and breast cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The bromophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another heterocyclic compound with similar biological activities.
4-(4-Bromophenyl)-thiazol-2-amine: Known for its antifungal and anticancer properties.
1,3,4-Thiadiazole derivatives: Exhibits antimicrobial and anticancer activities.
Uniqueness
3-(4-Bromophenyl)-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde stands out due to its unique combination of a thiazole and imidazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H9BrN2OS |
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Molecular Weight |
321.19 g/mol |
IUPAC Name |
3-(4-bromophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C13H9BrN2OS/c1-8-11(6-17)16-12(7-18-13(16)15-8)9-2-4-10(14)5-3-9/h2-7H,1H3 |
InChI Key |
NAUHIUPGNAWBBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=CSC2=N1)C3=CC=C(C=C3)Br)C=O |
Origin of Product |
United States |
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